molecular formula C24H26N2O6 B3309216 N-(3,4-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide CAS No. 941916-51-4

N-(3,4-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide

Cat. No.: B3309216
CAS No.: 941916-51-4
M. Wt: 438.5 g/mol
InChI Key: HKZDRWVDDHMWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with multiple functional groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the hydroxymethyl and methoxy groups. The final step involves the acylation of the pyridine ring to form the acetamide derivative. Common reagents used in these reactions include methanol, acetic anhydride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Advanced purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the pyridine ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include carboxylic acid derivatives, alcohols, and substituted pyridine compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Pyridine derivatives: Compounds with similar pyridine ring structures but different functional groups.

Uniqueness

N-(3,4-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-16-4-6-17(7-5-16)15-32-23-12-26(19(14-27)11-20(23)28)13-24(29)25-18-8-9-21(30-2)22(10-18)31-3/h4-12,27H,13-15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZDRWVDDHMWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(3,4-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide
Reactant of Route 5
N-(3,4-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide
Reactant of Route 6
N-(3,4-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.